molecular formula C17H15N3O3 B5621984 N-benzyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-benzyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5621984
M. Wt: 309.32 g/mol
InChI Key: ZIPGURTZHWCUOX-UHFFFAOYSA-N
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Description

The study of compounds such as N-benzyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide often focuses on their synthesis, structural analysis, and potential applications in various fields, including medicinal chemistry and material science. These compounds are typically explored for their unique chemical and physical properties, which can be leveraged in drug design, materials engineering, and chemical sensors.

Synthesis Analysis

Synthesis of similar compounds involves multi-step organic reactions, starting from basic building blocks to achieve the desired complex structures. For instance, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides involves condensation and cyclization reactions to incorporate various functional groups into the pyrazolobenzothiazine ring system, showcasing the complexity and versatility in synthesizing these compounds (Ahmad et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds like N-benzyl-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses provide detailed information on the compound's geometric configuration, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and properties. The structural analysis of 2-phenyl-N-(pyrazin-2-yl)acetamide, for example, revealed specific hydrogen bonding patterns and molecular conformations (Nayak et al., 2014).

properties

IUPAC Name

N-benzyl-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-16(18-11-13-5-2-1-3-6-13)12-20-17(22)9-8-14(19-20)15-7-4-10-23-15/h1-10H,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPGURTZHWCUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

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